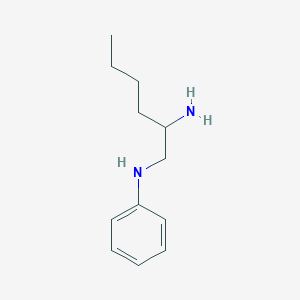
N1-phenylhexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-phenylhexane-1,2-diamine is an organic compound characterized by the presence of a phenyl group attached to a hexane chain with two amine groups at the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenylhexane-1,2-diamine typically involves the reaction of hexane-1,2-diamine with a phenylating agent. One common method is the reductive amination of hexane-1,2-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N1-phenylhexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Modified amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N1-phenylhexane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the development of hybrid nanoflowers for biosensors and catalysis.
Mécanisme D'action
The mechanism of action of N1-phenylhexane-1,2-diamine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to bind to estrogen receptors and epidermal growth factor receptors, inhibiting their activity and leading to cytotoxic effects . Molecular docking studies have provided insights into its binding interactions and potential inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-phenylbenzene-1,2-diamine: Similar structure but with a benzene ring instead of a hexane chain.
1,2-phenylenediamine: Lacks the phenyl group attached to the hexane chain.
Uniqueness
N1-phenylhexane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer hexane chain compared to similar compounds like N1-phenylbenzene-1,2-diamine may influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-N-phenylhexane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-2-3-7-11(13)10-14-12-8-5-4-6-9-12/h4-6,8-9,11,14H,2-3,7,10,13H2,1H3 |
Clé InChI |
XRDZGTPHKLAIFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CNC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


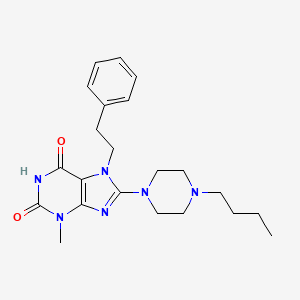
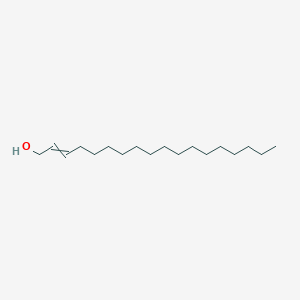
![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14086501.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)

![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
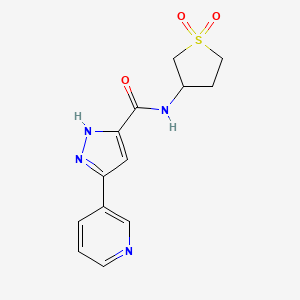
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
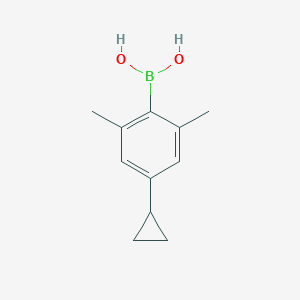
![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)
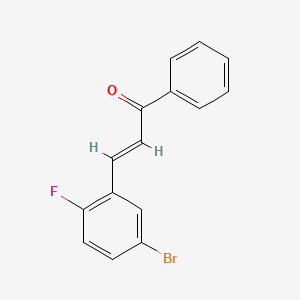
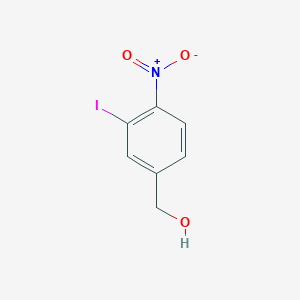
![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)

